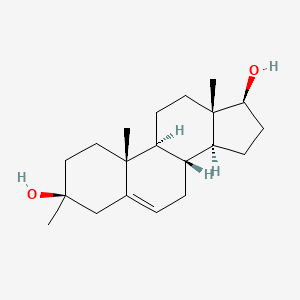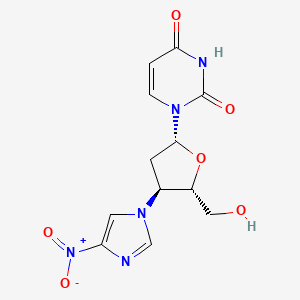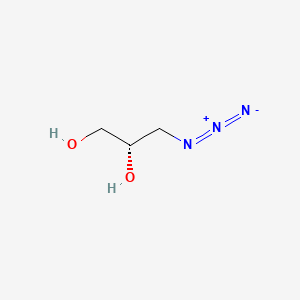
AcLeuAsnPhe(CHOHCH2)ProIleOMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound AcLeuAsnPhe(CHOHCH2)ProIleOMe is a synthetic peptide with a complex structure, comprising amino acids and a modified proline residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AcLeuAsnPhe(CHOHCH2)ProIleOMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection Steps: Protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), are removed using a base like piperidine.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cocktail of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed. These machines streamline the SPPS process, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the (CHOHCH2) moiety can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The peptide can undergo substitution reactions, particularly at the amide bonds, under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new amide or ester bonds.
Applications De Recherche Scientifique
Chemistry
In chemistry, AcLeuAsnPhe(CHOHCH2)ProIleOMe is used as a model compound to study peptide synthesis and modification techniques. Its complex structure makes it an ideal candidate for exploring new synthetic methodologies.
Biology
In biological research, this peptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and receptor binding studies. Its modified proline residue can mimic natural post-translational modifications, providing insights into protein function.
Medicine
Medically, this compound has potential applications in drug design and development. Its structure can be modified to enhance binding affinity and specificity for target proteins, making it a valuable tool in the development of therapeutic agents.
Industry
Industrially, this peptide can be used in the production of biomaterials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which AcLeuAsnPhe(CHOHCH2)ProIleOMe exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The modified proline residue plays a crucial role in this interaction, influencing the peptide’s conformation and binding affinity. The pathways involved include signal transduction, enzyme inhibition, and receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
AcLeuAsnPheProIleOMe: Lacks the hydroxyl modification, making it less reactive in certain chemical reactions.
AcLeuAsnPhe(CHOHCH2)ProValOMe: Substitutes isoleucine with valine, altering its binding properties and biological activity.
AcLeuAsnPhe(CHOHCH2)ProAlaOMe: Substitutes isoleucine with alanine, affecting its structural stability and reactivity.
Uniqueness
AcLeuAsnPhe(CHOHCH2)ProIleOMe is unique due to its specific sequence and the presence of a hydroxyl-modified proline residue. This modification enhances its reactivity and binding properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
127231-47-4 |
|---|---|
Formule moléculaire |
C34H54N6O8 |
Poids moléculaire |
674.8 g/mol |
Nom IUPAC |
methyl (2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C34H54N6O8/c1-7-21(4)30(34(47)48-6)39-33(46)27-14-11-15-40(27)19-28(42)24(17-23-12-9-8-10-13-23)37-32(45)26(18-29(35)43)38-31(44)25(16-20(2)3)36-22(5)41/h8-10,12-13,20-21,24-28,30,42H,7,11,14-19H2,1-6H3,(H2,35,43)(H,36,41)(H,37,45)(H,38,44)(H,39,46)/t21-,24-,25-,26-,27-,28-,30-/m0/s1 |
Clé InChI |
MRGMYFNMOQANPK-YYNHRMGXSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
SMILES canonique |
CCC(C)C(C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


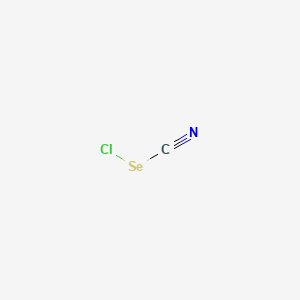
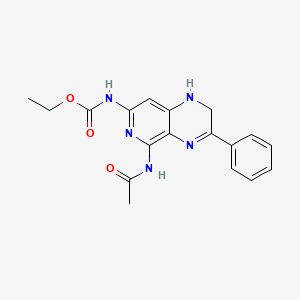
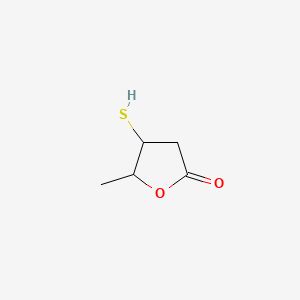
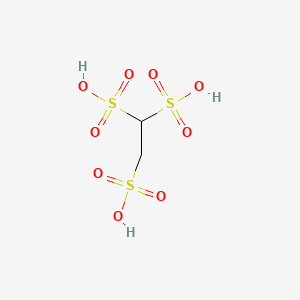
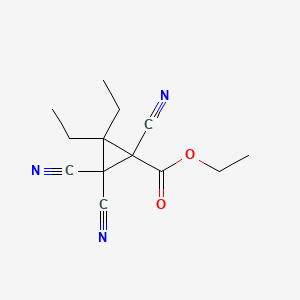
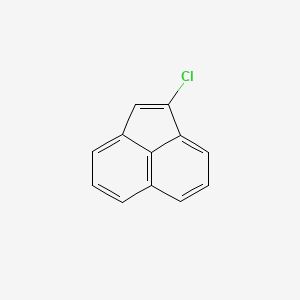
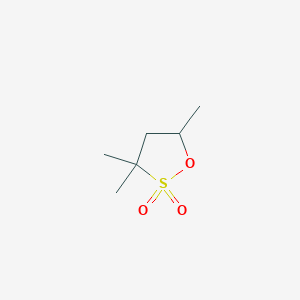
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)


